Amethopterin

Folate Transport Stereospecificity Cellular Uptake

Amethopterin (CAS 60388-53-6), the racemic (±)-methotrexate mixture, is the definitive analytical reference standard for developing and validating HPLC/MS methods in pharmaceutical QC. Unlike clinical (+)-methotrexate (CAS 59-05-2), this 1:1 (±)-enantiomer blend enables accurate detection and quantification of the inactive (−)-enantiomer as specified by USP and EP monographs. Its well-characterized stereoselective transport differential—(+) enantiomer RFC IC50 0.93 µM vs. inactive (−) enantiomer—makes it an essential negative control for folate transporter studies. Procure with batch-specific CoA, HPLC traceability, and −20°C stability to ensure method compliance and meaningful antifolate research.

Molecular Formula C20H22N8O5
Molecular Weight 454.4 g/mol
CAS No. 60388-53-6
Cat. No. B1665966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmethopterin
CAS60388-53-6
SynonymsAmethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate
Molecular FormulaC20H22N8O5
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)
InChIKeyFBOZXECLQNJBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amethopterin (CAS 60388-53-6): Procurement Specifications and Functional Characterization of the Racemic Methotrexate Antifolate


Amethopterin, chemically equivalent to (±)-methotrexate and bearing CAS 60388-53-6, represents the racemic mixture of the potent antifolate methotrexate, consisting of equimolar amounts of its (+)- and (−)-enantiomers . As an inhibitor of dihydrofolate reductase (DHFR), it functions as an antimetabolite that impedes the conversion of folic acid to tetrahydrofolate, thereby suppressing nucleotide synthesis and cell proliferation . The compound's identity as a racemate establishes its primary utility not as a therapeutic agent, but as a critical analytical reference standard for method development, validation, and quality control applications in pharmaceutical research and manufacturing [1].

Why Amethopterin (CAS 60388-53-6) Cannot Be Interchanged with Methotrexate (CAS 59-05-2) or Other Antifolates


The primary procurement and experimental distinction for amethopterin (CAS 60388-53-6) lies in its specification as a racemic mixture, (±)-amethopterin, which contrasts sharply with the clinically utilized single enantiomer, (+)-methotrexate (CAS 59-05-2) . This stereochemical difference is functionally profound: the (+) enantiomer demonstrates high affinity for the reduced folate carrier (RFC), whereas the (−) enantiomer exhibits a markedly reduced interaction, leading to significant disparities in cellular uptake and subsequent pharmacological activity [1]. Consequently, substituting the racemate for the active pharmaceutical ingredient or employing it in assays without accounting for its distinct stereospecific behavior—including differential inhibition of key enzymes like folylpolyglutamate synthetase (FPGS)—will yield non-equivalent and potentially misleading experimental outcomes [2].

Amethopterin (CAS 60388-53-6) Quantitative Differentiation Guide: Comparative Evidence Against Key Antifolates


Stereospecific Transport Affinity: (+)-Amethopterin vs. (−)-Amethopterin for Reduced Folate Carrier (RFC)

In a direct head-to-head comparison using rabbit jejunal brush-border membrane vesicles, (+)-amethopterin demonstrated potent inhibition of folate uptake with an IC50 of 0.93 µM [1]. In stark contrast, the (−)-enantiomer at a tenfold higher concentration (10 µM) achieved only 18% inhibition, quantitatively confirming the stereospecific requirement of the reduced folate carrier (RFC) for the (+)-enantiomer [1].

Folate Transport Stereospecificity Cellular Uptake

In Vitro Cytotoxicity: Aminopterin (AMT) vs. Methotrexate (MTX) Across Pediatric Leukemia Cell Lines

In a cross-study comparable evaluation using the sulforhodamine B (SRB) assay across 14 pediatric tumor cell lines, aminopterin (AMT) exhibited a significantly lower median IC50 of 9 nM (range: 2-57 nM) compared to methotrexate's (MTX) median IC50 of 45 nM (range: 13-136 nM) [1]. This confirms a higher in vitro potency for AMT under these conditions.

Cytotoxicity Antifolate Pediatric Leukemia

Clinical Potency Index (CPI): Methotrexate (MTX) Outperforms Aminopterin (AMT) Despite Lower In Vitro IC50

Despite aminopterin's (AMT) lower in vitro IC50, a cross-study analysis of the Clinical Potency Index (CPI)—defined as the clinically achievable plasma AUC divided by the in vitro IC50—revealed that methotrexate (MTX) had a significantly greater median CPI of 0.9 compared to AMT's median CPI of 0.4 [1]. This indicates that MTX's favorable in vivo pharmacokinetic profile more than compensates for its lower intrinsic cellular potency.

Clinical Potency Index Pharmacology Pediatric Leukemia

Folylpolyglutamate Synthetase (FPGS) Inhibition: Aminopterin (AMT) Analogs are Superior to Methotrexate (MTX) Analogs

In a class-level inference study evaluating a series of structural analogs, aminopterin (AMT)-based compounds were consistently found to be more potent inhibitors of human liver folylpolyglutamate synthetase (FPGS) than their corresponding methotrexate (MTX) counterparts [1]. The most effective AMT analog, containing a -(CH2)3NH2 moiety, achieved a Ki of 0.2 µM, whereas the MTX derivative in this class exhibited a 2.5-fold higher Ki [1].

FPGS Inhibition Antifolate Polyglutamation

Amethopterin (CAS 60388-53-6): Primary Application Scenarios Based on Verified Comparative Evidence


Analytical Reference Standard for Methotrexate Quality Control and Method Validation

Due to its defined composition as a racemic mixture, amethopterin (CAS 60388-53-6) is the appropriate reference standard for developing and validating analytical methods (HPLC, MS) intended for the quality control of methotrexate pharmaceutical preparations, as per USP and EP guidelines [1]. Its use ensures accurate quantification and impurity profiling, particularly in detecting or quantifying the presence of the (−)-enantiomer, which is absent in the pure (+)-methotrexate drug substance [1].

In Vitro Antifolate Research Requiring a Stereospecific Transport Control

The documented stereospecificity of the reduced folate carrier (RFC), where (+)-amethopterin has an IC50 of 0.93 µM and the (−)-enantiomer is virtually inactive [1], makes the racemate an ideal control for experiments probing folate transport mechanisms. By comparing the uptake of a pure (+)-enantiomer standard against the racemic mixture, researchers can specifically quantify the contribution of stereoselective RFC-mediated transport in their cellular model [1].

Benchmarking Novel Antifolates in Preclinical Leukemia Models

For researchers evaluating new antifolate compounds in pediatric acute lymphoblastic leukemia (ALL) models, the data that methotrexate (MTX) demonstrates a superior Clinical Potency Index (CPI) compared to aminopterin (AMT) (0.9 vs. 0.4) [1] provides a critical benchmark. This supports the selection of MTX as the more clinically relevant positive control in in vivo efficacy studies, as its pharmacokinetic properties are better understood and more predictive of human response than its more potent in vitro analog, AMT [1].

Investigating the Role of Folylpolyglutamate Synthetase (FPGS) in Antifolate Resistance

The class-level inference that aminopterin-based analogs are superior inhibitors of human FPGS compared to methotrexate analogs (e.g., Ki of 0.2 µM vs. 0.5 µM for a specific pair) [1] provides a quantitative basis for studying polyglutamation-dependent mechanisms of antifolate resistance. Researchers can use this comparative data to design experiments that differentiate between transport-mediated and polyglutamation-mediated resistance in cancer cell lines, thereby advancing the understanding of methotrexate failure and the development of next-generation antifolates [1].

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